Cas no 332391-07-8 (1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide)

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide structure
332391-07-8 structure
Product Name:1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
CAS No:332391-07-8
MF:C10H17N9O2
MW:295.301079511642
CID:2822486
PubChem ID:1625750
Update Time:2025-04-21

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
    • SCHEMBL7420404
    • BDBM50130721
    • AKOS001600145
    • Oprea1_594217
    • {[4-???-1-(4-amino(1,2,5-oxadiazol-3-yl))(1,2,3-triazol-5-yl)]methyl}diethylam ine
    • 1-(4-Amino-furazan-3-yl)-5-diethylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide
    • CHEMBL111895
    • STK673167
    • Oprea1_242613
    • DTXSID00364639
    • 332391-07-8
    • Inchi: 1S/C10H17N9O2/c1-3-18(4-2)5-6-7(10(20)13-12)14-17-19(6)9-8(11)15-21-16-9/h3-5,12H2,1-2H3,(H2,11,15)(H,13,20)
    • InChI Key: MPJAZEZILTVHNX-UHFFFAOYSA-N
    • SMILES: O1N=C(C(=N1)N1C(=C(C(NN)=O)N=N1)CN(CC)CC)N

Computed Properties

  • Exact Mass: 295.15052082Da
  • Monoisotopic Mass: 295.15052082Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 154Ų
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